molecular formula C6H4Br2IN B2388490 3,5-Dibromo-4-iodoaniline CAS No. 669692-32-4

3,5-Dibromo-4-iodoaniline

Cat. No.: B2388490
CAS No.: 669692-32-4
M. Wt: 376.817
InChI Key: IBRFRADMLNTFKA-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-iodoaniline is an organic compound with the molecular formula C6H4Br2IN It is a halogenated aniline derivative, characterized by the presence of bromine and iodine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-iodoaniline typically involves a multi-step process. One common method starts with p-Iodoaniline, which is reacted with dibromodimethyl hydantoin in absolute ethyl alcohol at room temperature. The reaction is monitored using High-Performance Liquid Chromatography (HPLC) until no raw material is detected. The intermediate product, 2,6-dibromo-4-iodoaniline, is then isolated by filtration. This intermediate is further reacted with hypophosphorous acid and sodium nitrite solution under cooling conditions to yield the final product, this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione as a solvent improves the operational environment and reduces costs, making the process more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-4-iodoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted anilines, while oxidation and reduction can yield different oxidized or reduced derivatives .

Scientific Research Applications

3,5-Dibromo-4-iodoaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-iodoaniline involves its interaction with various molecular targets. The presence of halogen atoms makes it a reactive compound, capable of forming covalent bonds with nucleophilic sites on biomolecules.

Comparison with Similar Compounds

    3,5-Dibromo-4-methylaniline: Similar in structure but with a methyl group instead of an iodine atom.

    3,5-Dibromo-4-chloroaniline: Contains a chlorine atom instead of iodine.

    3,5-Dibromoaniline: Lacks the additional halogen atom at the fourth position.

Uniqueness: 3,5-Dibromo-4-iodoaniline is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical properties. This combination of halogens makes it more reactive and versatile in various chemical reactions compared to its analogs .

Properties

IUPAC Name

3,5-dibromo-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2IN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRFRADMLNTFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)I)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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